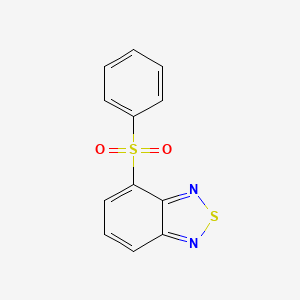
N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from 5-bromonicotinoyl chloride treated with ammonia and then oxidation, leading to 5-nitronicotinamide. Derivatives such as 2-chloro-, 2-alkoxy-, 2-benzyloxy-, 2-phenoxy-, 2-alkylamino-, and 2-benzylamino-5-nitronicotinamides are prepared via 2-chloro-3-cyano-5-nitropyridine. The synthesis process is optimized for generating analogues with desired substituents and functional groups (Morisawa et al., 1977).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various techniques, including X-ray crystallography. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, showcasing the arrangement of molecular constituents and providing insight into the molecular geometry and intermolecular interactions (Al-Hourani et al., 2016).
Applications De Recherche Scientifique
Anticoccidial Agents
Studies have focused on the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, including compounds structurally related to N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide. Significant anticoccidial activity against eimeria tenella was observed, indicating the potential use of these compounds in treating coccidiosis in poultry. Optimal anticoccidial activity was attained with lower N-alkyl analogues, N-alkanoyl and -alkenoyl analogues, and N-aromatic acyl analogues (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Antioxidant Mechanism and Therapeutic Agents
Research into synthetic nitrone spin-traps, which are explored as therapeutic agents for treating a range of oxidative stress-related pathologies, has highlighted the importance of novel nitrone-based compounds. Benzoxazinic nitrones have been demonstrated to possess superior antioxidant activity compared to other nitrones, suggesting their potential in treating diseases associated with oxidative stress. The study provided insights into the antioxidant mechanism of newly synthesized benzoxazinic nitrones through in vitro and in silico studies (Marano et al., 2021).
Herbicide Development
The potential of N-substituted analogues of nitronicotinamide for agricultural applications has been explored, particularly in the development of herbicides. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar in structure to N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide, was identified as herbicidally active against annual and perennial grasses, indicating its utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Heterocyclic Compound Synthesis
Nitrones, including compounds related to N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide, have been extensively used in the synthesis of a wide array of heterocyclic compounds. These include [3+2]-dipolar cycloaddition reactions to form isoxazolines and isoxazolidines, stepwise [3+3]-cycloaddition reactions, internal redox cyclization reactions, and electrocyclizations. Such applications underscore the versatility of nitrones in organic synthesis and the development of novel compounds with potential pharmaceutical applications (Anderson, 2016).
Propriétés
IUPAC Name |
N-benzyl-2-chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-9-12(14(16)18-10(2)13(9)19(21)22)15(20)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDOESOXRXYHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)